N-(2,4-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a heterocyclic compound featuring a dihydropyrazine core substituted with a 3-fluoro-4-methylphenyl group at position 4 and a thioether-linked acetamide moiety at position 2. The compound’s structure integrates key pharmacophores, including a sulfur atom for hydrogen bonding, a fluorinated aromatic ring for metabolic stability, and a methoxy-substituted phenyl group for improved solubility and target interaction .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-13-4-5-14(10-16(13)22)25-9-8-23-20(21(25)27)30-12-19(26)24-17-7-6-15(28-2)11-18(17)29-3/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNUWZVPVWBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a thioacetamide group and a substituted pyrazine moiety, suggests diverse biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20FN3O4S, with a molecular weight of 429.5 g/mol. The compound's structure includes multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O4S |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 899944-61-7 |
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. For instance, a related compound demonstrated a 95% inhibition of superoxide anion generation in vitro .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has shown that derivatives of thioacetamides can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In one study, a thioacetamide derivative exhibited cytotoxic effects on breast cancer cell lines by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
Thioacetamides have also been evaluated for their antimicrobial activity. Preliminary data suggest that this compound may possess antibacterial properties against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of methoxy groups in the structure enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Cell Cycle Regulation : By inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), the compound may prevent cancer cell proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.
Case Studies
Several case studies have explored the biological effects of structurally similar compounds:
- Case Study 1 : A study on thioacetamide derivatives revealed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
- Case Study 2 : In an evaluation of antioxidant activity among related compounds, one derivative showed remarkable inhibition of lipid peroxidation and superoxide generation, suggesting potential for neuroprotective applications .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Thioacetamide Derivatives
*Estimated based on analogs.
Key Structural Differences :
- Core Heterocycle: The target compound’s dihydropyrazine core distinguishes it from pyridine (), quinazolinone (), and thienopyrimidine () derivatives. Dihydropyrazines are less common in the evidence, suggesting unique electronic properties.
- Substituents: The 3-fluoro-4-methylphenyl group in the target compound contrasts with the 4-chlorophenyl (), phenylquinazolinone (), and benzothiazole () groups. Fluorine and methoxy groups may enhance bioavailability compared to chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
